1-(1H-indazol-5-yl)cyclopropan-1-amine
Description
1-(1H-indazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-indazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)8-1-2-9-7(5-8)6-12-13-9/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChI Key |
NCUOXKQXQKKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)NN=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1H-indazol-5-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields .
Chemical Reactions Analysis
1-(1H-indazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as copper or silver salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Indazole derivatives, including 1-(1H-indazol-5-yl)cyclopropan-1-amine, have shown promise in treating various diseases:
- Anticancer Activity: Research indicates that indazole compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indazole derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines, such as SISO cells, by modulating apoptotic pathways .
- Anti-inflammatory Effects: Indazole derivatives are investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, providing a pathway for developing treatments for inflammatory diseases.
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor, which is critical in drug design:
- Mechanism of Action: The interactions of 1-(1H-indazol-5-yl)cyclopropan-1-amine with specific enzymes can lead to therapeutic effects. It may inhibit enzymes involved in disease pathology, making it a candidate for further investigation in drug development.
Chemical Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing various heterocyclic compounds:
- Synthetic Methodologies: The synthesis of 1-(1H-indazol-5-yl)cyclopropan-1-amine can be achieved through cyclization reactions involving azidobenzaldehydes and amines under catalyst-free conditions. This versatility makes it valuable in developing new synthetic pathways.
Case Studies and Research Findings
Several studies highlight the applications and efficacy of indazole derivatives:
Case Study: Cytotoxicity Testing
A study assessed the cytotoxic effects of novel indazole derivatives on cancer cell lines. Results indicated that increasing concentrations of these compounds led to higher rates of apoptosis, demonstrating their potential as anticancer agents .
Case Study: Enzyme Inhibition
Research has shown that certain indazole derivatives can effectively inhibit specific enzymes linked to inflammatory pathways. This inhibition can lead to reduced inflammation markers in vitro, suggesting potential therapeutic uses for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(1H-indazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, resulting in potent biological activities.
Comparison with Similar Compounds
1-(1H-indazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-Methyl-1H-indazol-5-amine: This compound has a similar indazole structure but differs in the substitution pattern, which can affect its biological activity.
1-(1H-tetrazol-5-yl)cyclopropan-1-amine: This compound features a tetrazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of 1-(1H-indazol-5-yl)cyclopropan-1-amine lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its reactivity and interactions with biological targets.
Biological Activity
1-(1H-Indazol-5-yl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C10H11N3
- Molecular Weight : 173.22 g/mol
- IUPAC Name : 1-(1H-indazol-5-yl)cyclopropan-1-amine
The compound is believed to interact with various biological targets, primarily through:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has shown potential to inhibit enzymes that play critical roles in disease pathology.
Biological Activity Overview
Research indicates that 1-(1H-indazol-5-yl)cyclopropan-1-amine exhibits several biological activities, including:
| Activity | Description |
|---|---|
| Antitumor Activity | In vitro studies have demonstrated cytotoxic effects against cancer cell lines. |
| Antimicrobial Properties | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |
| Neuroprotective Effects | Preliminary studies indicate protective effects on neuronal cells under stress conditions. |
Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor potential of 1-(1H-indazol-5-yl)cyclopropan-1-amine. The compound was tested against several cancer cell lines, including:
- Breast Cancer (MCF7) : IC50 value of 12 µM.
- Lung Cancer (A549) : IC50 value of 15 µM.
These results suggest that the compound effectively inhibits cell proliferation in these models, indicating a potential role in cancer therapy .
Antimicrobial Properties
In another study focusing on the antimicrobial activity, 1-(1H-indazol-5-yl)cyclopropan-1-amine was tested against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent .
Neuroprotective Effects
Research published in Neuroscience Letters assessed the neuroprotective effects of the compound in a model of oxidative stress. Results indicated that treatment with 1-(1H-indazol-5-yl)cyclopropan-1-amine significantly reduced neuronal cell death and oxidative stress markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
